molecular formula F4H4O2V2 B12646096 Tetrafluorodioxodivanadium CAS No. 71965-21-4

Tetrafluorodioxodivanadium

Cat. No.: B12646096
CAS No.: 71965-21-4
M. Wt: 213.907 g/mol
InChI Key: JUVWSFAJBCFVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Vanadium Coordination Chemistry in Contemporary Inorganic Research

Vanadium coordination chemistry is a focal point of extensive scientific inquiry due to the remarkable and varied chemical and biological properties of its compounds. doabooks.orgmdpi.com Researchers are actively investigating vanadium complexes for their potential therapeutic applications, including their roles as insulin-mimetic agents and anticancer therapeutics, as well as their antibacterial and antiparasitic activities. mdpi.comubc.caresearchgate.net The versatility of vanadium, which can exist in several oxidation states (from -1 to +5), allows for a rich and complex coordination chemistry. This has led to the synthesis and characterization of numerous vanadium compounds with interesting biological activities. tandfonline.com The development of new vanadium complexes continues to be a significant area of research, with a focus on understanding their mechanisms of action and potential health benefits. doabooks.orgmdpi.com

Significance of Dinuclear Transition Metal Oxofluoride Complexes in Chemical Science

Dinuclear transition metal complexes, which feature two metal centers, often exhibit special properties and functions compared to their mononuclear counterparts. rsc.orgworktribe.com These unique characteristics arise from the interactions between the two metal centers, which can be fine-tuned by altering the bridging and cyclometalated ligands. rsc.orgworktribe.com This has led to breakthroughs in various fields, including the development of advanced materials for organic light-emitting diodes (OLEDs), photocatalysis for water splitting and CO₂ reduction, and the creation of novel chemosensors and biosensors. rsc.orgworktribe.com

The introduction of fluoride (B91410) and oxide ligands into these dinuclear systems adds another layer of complexity and functionality. Vanadium oxyfluorides, for instance, have been investigated for their potential as birefringent materials and for their interesting magnetic properties. rsc.orgarxiv.org The study of dinuclear oxovanadium(IV) complexes has provided insights into the formation of higher oligomeric vanadium compounds and their roles in catalytic processes. nih.gov

Current Research Landscape and Knowledge Gaps Pertaining to Tetrafluorodioxodivanadium (V₂O₂F₄)

While research into vanadium oxyfluorides is active, specific information and detailed studies on this compound (V₂O₂F₄) are not extensively documented in publicly available resources. Much of the current research on vanadium oxyfluorides focuses on materials with more complex structures, often incorporating other elements or organic components. rsc.orgarxiv.orgacs.org For example, studies have reported on the synthesis of vanadium oxide-fluoride materials that form dimeric and chain-like vanadium oxyfluoride units, but these often involve other cations like sodium or potassium. acs.org

A significant knowledge gap exists regarding the fundamental properties of pure V₂O₂F₄, including its detailed crystal structure, spectroscopic characteristics, and reactivity. While related compounds like Vanadium(V) Oxyfluoride (VOF₃) are known, the specific dinuclear V(IV) compound remains less explored. americanelements.com The synthesis and characterization of such a discrete molecular species present a challenge, which may contribute to the limited available data.

Comprehensive Research Objectives for the Study of this compound

To address the existing knowledge gaps, a comprehensive research plan for the study of this compound (V₂O₂F₄) would include the following objectives:

Synthesis and Isolation: Develop a reliable and reproducible synthetic route to obtain pure, crystalline V₂O₂F₄. This would likely involve the careful control of reaction conditions, such as temperature, pressure, and the choice of vanadium and fluoride sources.

Spectroscopic Analysis: Characterize the compound using a variety of spectroscopic techniques, including Infrared (IR) and Raman spectroscopy to identify vibrational modes, and UV-Visible spectroscopy to understand its electronic structure.

Magnetic Properties: Investigate the magnetic susceptibility of V₂O₂F₄ as a function of temperature to understand the nature of the magnetic coupling between the two Vanadium(IV) centers.

Theoretical Modeling: Employ computational methods, such as Density Functional Theory (DFT), to model the electronic structure and properties of V₂O₂F₄. This can provide insights that complement the experimental findings.

Reactivity Studies: Explore the chemical reactivity of V₂O₂F₄ to understand its stability and potential for further chemical transformations.

Detailed Research Findings

While specific research findings on V₂O₂F₄ are scarce, data from related vanadium oxofluoride compounds can provide a basis for understanding its potential properties.

Table 1: Properties of a Related Vanadium Oxyfluoride

PropertyValue
Compound Formula F₃OV
Molecular Weight 123.94
Appearance Yellow Hygroscopic Powder
Melting Point 300 °C (572 °F)
Boiling Point 480 °C (896 °F)
Density 2.4590 g/cm³

This data is for Vanadium(V) Oxyfluoride (VOF₃) and is provided for comparative purposes. americanelements.com

Properties

CAS No.

71965-21-4

Molecular Formula

F4H4O2V2

Molecular Weight

213.907 g/mol

IUPAC Name

oxovanadium;tetrahydrofluoride

InChI

InChI=1S/4FH.2O.2V/h4*1H;;;;

InChI Key

JUVWSFAJBCFVBK-UHFFFAOYSA-N

Canonical SMILES

O=[V].O=[V].F.F.F.F

Origin of Product

United States

Advanced Structural Elucidation of Tetrafluorodioxodivanadium and Analogous Dinuclear Vanadium Iv Oxofluorides

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction is a cornerstone technique for determining the three-dimensional structure of crystalline materials. By analyzing the pattern of diffracted X-rays, researchers can deduce the precise arrangement of atoms within a crystal lattice.

Single-Crystal X-ray Crystallography for Molecular Geometry and Crystal Packing

These dinuclear complexes often feature two vanadium atoms linked by bridging ligands, which can be oxygen (μ-oxo) or fluorine atoms. nih.gov For instance, in a centrosymmetric binuclear vanadium(V) species, [V₂F₂O₄(C₁₂H₈N₂)₂], the two vanadium centers are linked by two bridging oxide groups, forming a {V₂O₂} rhombus. The V-O bond distances within this bridge are asymmetric, with alternating short and long bonds of 1.724(1) Å and 2.316(1) Å, respectively. nih.gov The coordination sphere of each vanadium atom is completed by terminal oxide and fluoride (B91410) ligands, as well as nitrogen donors from organic ligands. nih.gov The V-F bond length in this compound is 1.787(1) Å. nih.gov

In other analogous structures, such as lithium vanadium oxyfluorides, the V=O bond distance has been reported to be as short as 1.664 Å. mdpi.com The arrangement of these molecules within the crystal, known as crystal packing, is stabilized by intermolecular forces like weak C—H···O and C—H···F hydrogen bonds, which can create two- or three-dimensional networks. nih.gov

Table 1: Selected Crystallographic Data for Analogous Vanadium Oxofluoride Complexes
CompoundCrystal SystemSpace GroupV-O Bridge (Å)V=O (Å)V-F (Å)Reference
[V₂F₂O₄(phen)₂]TriclinicP11.724, 2.316-1.787 nih.gov
Li₃VOF₅OrthorhombicPna2₁-1.664- mdpi.com

Spectroscopic Characterization Techniques for Molecular Identity and Environment

Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecule, providing valuable information about its chemical bonds, functional groups, and the electronic environment of specific atoms.

Infrared (IR) and Raman Spectroscopies for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopies are complementary techniques that measure the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups. nih.gov

For vanadium oxofluoride compounds, these techniques are particularly useful for identifying the characteristic stretching and bending frequencies of V=O (vanadyl), V-O-V, and V-F bonds.

V=O Stretch: The strong, sharp absorption band for the terminal vanadyl stretch (νV=O) is typically observed in the high-frequency region of the IR spectrum, often between 950 and 1030 cm⁻¹. For example, the gas-phase IR spectrum of OVF shows a strong band assigned to the O=V stretch at 1028 cm⁻¹. researchgate.net

V-O-V Bridge Stretch: The vibrations associated with bridging oxygen atoms in dinuclear species appear at lower frequencies. Asymmetric and symmetric V-O-V stretching modes are typically found in the 600-800 cm⁻¹ range. lehigh.edu

V-F Stretch: The V-F stretching vibrations are also characteristic. In the OVF molecule, the V-F stretch (νV-F) was observed at 807 cm⁻¹. researchgate.net

These characteristic frequencies allow for the direct identification of key structural motifs within the molecule.

Table 2: Characteristic Vibrational Frequencies for Vanadium Oxofluoride Moieties
Vibrational ModeTypical Frequency Range (cm⁻¹)Example CompoundObserved Frequency (cm⁻¹)Reference
V=O Stretch950 - 1030OVF (gas phase)1028 researchgate.net
V-F Stretch~600 - 810OVF (gas phase)807 researchgate.net
V-O-V Bridge600 - 800Supported V₂O₅~600-800 lehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ⁵¹V, ¹H, ¹³C) for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and connectivity of atoms in a molecule. However, its application to dinuclear vanadium(IV) compounds is constrained by the nature of the V(IV) center. Vanadium in the +4 oxidation state is a paramagnetic d¹ ion, and the presence of this unpaired electron leads to significant broadening of NMR signals, often rendering them unobservable in high-resolution NMR. rsc.orghuji.ac.il

Consequently, NMR studies are typically performed on analogous diamagnetic vanadium(V) compounds or mixed-valence V(IV)/V(V) species where the V(V) center can be readily observed. huji.ac.il

⁵¹V NMR: The ⁵¹V nucleus (I = 7/2) is highly sensitive and spans a very wide chemical shift range, making it an excellent probe of the vanadium coordination environment in diamagnetic V(V) complexes. huji.ac.ilwikipedia.org For example, the ⁵¹V NMR spectrum of the [VOF₄]⁻ anion in an organic solvent shows a well-resolved quintet at approximately -797 ppm (relative to VOCl₃), providing clear evidence for a vanadium atom bonded to four equivalent fluorine atoms.

¹⁹F NMR: For fluorine-containing complexes, ¹⁹F NMR is highly informative. nih.gov In the [VOF₄]⁻ anion, the coupling between the ⁵¹V and ¹⁹F nuclei is observed in the ¹⁹F NMR spectrum as a well-resolved octet, confirming the V-F bond. The one-bond vanadium-fluorine coupling constant (¹J(V-F)) in this species is 86 Hz. This coupling provides direct evidence of structural connectivity. rsc.org

Table 3: Representative NMR Data for Analogous Vanadium(V) Oxofluoride Complexes
SpeciesNucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference
[VOF₄]⁻⁵¹V-797¹J(V-F) = 86
[VOF₄]⁻¹⁹F-¹J(F-V) = 86

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic V(IV) Centers

Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive technique for studying paramagnetic species, such as the V(IV) ion (d¹, S=1/2). core.ac.ukethz.ch The EPR spectrum provides detailed information about the electronic structure and the local environment of the unpaired electron.

The interaction of the unpaired electron with the ⁵¹V nucleus (I=7/2, 99.75% natural abundance) results in a characteristic eight-line hyperfine structure in the EPR spectrum. rsc.orgcore.ac.uk The parameters extracted from the spectrum, the g-tensor and the hyperfine coupling (A-tensor), are highly sensitive to the coordination geometry and the nature of the coordinating ligands. rsc.orgudel.edu

In frozen solution or solid-state spectra, anisotropy in the g and A tensors can be resolved, providing separate parallel (A∥) and perpendicular (A⊥) components relative to the principal axis of the molecule, which is typically the V=O bond. udel.edu For many oxovanadium(IV) complexes, the hyperfine coupling constants are correlated with the types of ligands in the equatorial plane. udel.edu The analysis of these parameters can distinguish between different coordination environments and isomers. For example, the cis and trans isomers of [VO(acac)₂] can be distinguished by their different isotropic hyperfine coupling (a_iso) values of -291 MHz and -276 MHz, respectively. rsc.org

In dinuclear mixed-valence V(IV)/V(V) systems, the EPR spectrum can reveal the extent of delocalization of the unpaired electron between the two metal centers. A spectrum showing more than eight lines, often 13, can indicate that the electron is interacting with both vanadium nuclei, though it may be largely localized on one center. rsc.org

Table 4: Representative EPR Parameters for Vanadium(IV) Complexes
Complexg-valuesA-values (MHz)Reference
[VO(H₂O)₅]²⁺g_iso = 1.963, g∥ = 1.932, g⊥ = 1.979a_iso = -325, A∥ = -543, A⊥ = -216 rsc.org
[VO(acac)₂] (trans)g_iso = 1.967, g∥ = 1.943, g⊥ = 1.979a_iso = -278, A∥ = -474, A⊥ = -180 rsc.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for verifying the molecular weight and probing the structural integrity of dinuclear vanadium oxofluorides like Tetrafluorodioxodivanadium (V₂O₂F₄). Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for analyzing such inorganic complexes. nih.govnih.gov The primary application is the determination of the molecular ion peak, which confirms the dinuclearity of the compound. For V₂O₂F₄, the expected molecular ion [V₂O₂F₄]⁺ would provide direct evidence of the intact dimeric structure in the gas phase.

Beyond molecular weight confirmation, tandem mass spectrometry (MS/MS) offers profound insights into the compound's connectivity and bond strengths through fragmentation analysis. nih.gov By subjecting the mass-selected molecular ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. In dinuclear vanadium(IV) oxofluoride systems, fragmentation typically proceeds through the sequential loss of terminal ligands or the cleavage of weaker bridging bonds.

Common fragmentation pathways observed in analogous vanadium complexes include the loss of fluoride or oxide moieties. nih.govhu-berlin.de The relative ease of fragmentation can provide information about the lability of different ligands. For a compound like this compound, a plausible fragmentation cascade could involve the initial loss of fluorine atoms, followed by the cleavage of the V-O-V bridge, resulting in monomeric vanadium oxofluoride fragments.

A representative fragmentation pattern for this compound is detailed in the table below.

Table 1: Hypothetical ESI-MS Fragmentation Analysis of this compound (V₂O₂F₄)

m/z (mass-to-charge ratio) Proposed Fragment Interpretation
213.88 [V₂O₂F₄]⁺ Molecular Ion
194.88 [V₂O₂F₃]⁺ Loss of a terminal fluorine atom
175.88 [V₂O₂F₂]⁺ Sequential loss of two fluorine atoms
114.94 [VOF₂]⁺ Cleavage of the dinuclear bridge, forming a monomeric species
95.94 [VOF]⁺ Loss of a fluorine atom from the monomeric fragment

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides critical information about the electronic structure of dinuclear vanadium(IV) oxofluorides. The Vanadium(IV) ion possesses a d¹ electronic configuration, which gives rise to characteristic electronic transitions when subjected to electromagnetic radiation in the UV and visible ranges. researchgate.net The spectra of these compounds are typically characterized by two main types of transitions: d-d transitions and ligand-to-metal charge transfer (LMCT) bands. libretexts.org

d-d Transitions: These transitions involve the excitation of the single d-electron between the t₂g and e_g orbitals, which are split by the ligand field. For an octahedral or distorted octahedral geometry, as is common for vanadium(IV) complexes, these transitions are formally Laporte-forbidden, resulting in weak absorption bands typically found in the visible to near-infrared region of the spectrum. The precise energy and number of these bands are sensitive to the coordination geometry and the nature of the ligands surrounding the vanadium center.

Ligand-to-Metal Charge Transfer (LMCT) Bands: LMCT transitions are generally observed in the ultraviolet region and are much more intense than d-d transitions. libretexts.org They involve the transfer of an electron from a high-energy orbital localized on the oxide or fluoride ligands to a lower-energy d-orbital on the vanadium(IV) center. Due to the high electronegativity of oxygen and fluorine, these transitions occur at relatively high energies. The O²⁻ → V⁴⁺ LMCT bands are typically observed at lower energies (longer wavelengths) compared to the F⁻ → V⁴⁺ bands because the oxide ligand is generally more easily oxidized.

The key electronic transitions for a representative dinuclear vanadium(IV) oxofluoride are summarized below.

Table 2: Typical Electronic Transitions for Dinuclear Vanadium(IV) Oxofluorides

Transition Type Wavelength (λ) Range Molar Absorptivity (ε) Assignment
d-d Transition 600 - 800 nm Low (< 100 M⁻¹cm⁻¹) ²B₂g → ²E_g
d-d Transition 450 - 600 nm Low (< 100 M⁻¹cm⁻¹) ²B₂g → ²B₁g
O → V LMCT 250 - 400 nm High (> 1000 M⁻¹cm⁻¹) π(O) → d(V)

Structural Isomerism and Polymorphism in Dinuclear Vanadium(IV) Oxofluoride Systems

The structural diversity of dinuclear vanadium(IV) oxofluoride systems is enriched by the possibilities of both structural isomerism and polymorphism. These phenomena arise from the different possible arrangements of atoms within a molecule (isomerism) and the different ways molecules can be packed in a solid crystal lattice (polymorphism).

Structural Isomerism: For a molecule with the formula V₂O₂F₄, several structural isomers can be conceived based on the distribution of the oxo and fluoro ligands between terminal and bridging positions.

Bridging vs. Terminal Ligands: Isomers can differ in whether the oxo or fluoro groups bridge the two vanadium centers. For instance, a structure with two bridging oxo ligands (μ-oxo) would be isomeric with a structure containing one bridging oxo and one bridging fluoro ligand (μ-oxo, μ-fluoro).

Cis/Trans Isomerism: Assuming a distorted octahedral coordination around each vanadium center, cis and trans isomers are possible. The terminal ligands can be arranged either adjacent to (cis) or opposite (trans) each other with respect to the V-V axis, leading to distinct molecular symmetries and potentially different spectroscopic and reactive properties.

Polymorphism: Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. This is a well-documented phenomenon in vanadium oxyfluoride chemistry. mdpi.com Different synthetic conditions, such as solvent, temperature, and pressure, can favor the crystallization of different polymorphs. nih.gov These distinct crystalline forms can exhibit significant differences in their physical properties, including density, hardness, and electronic behavior.

For example, related vanadium oxyfluoride compounds have been shown to crystallize in different space groups, such as the centrosymmetric I2/a and the non-centrosymmetric Pna2₁. mdpi.com Another example shows that a change in solvent can dictate whether a mononuclear or a dinuclear μ-oxido-bridged complex is formed, with the latter crystallizing in the orthorhombic Pbcn space group. nih.gov The specific polymorph obtained can have profound implications for a material's potential applications, particularly in fields where properties like non-linear optical activity are desired, as this is only possible in non-centrosymmetric crystal structures. mdpi.com

Quantum Chemical and Theoretical Investigations of Chemical Bonding in Tetrafluorodioxodivanadium

Electronic Structure Analysis

The electronic structure of Tetrafluorodioxodivanadium (V₂O₂F₄) can be elucidated through quantum chemical calculations, which provide fundamental insights into the nature of its chemical bonds and reactivity.

Molecular Orbital (MO) Theory Application to Vanadium-Oxygen and Vanadium-Fluorine Interactions

Molecular Orbital (MO) theory describes the bonding in V₂O₂F₄ as the combination of atomic orbitals of vanadium, oxygen, and fluorine atoms to form a set of molecular orbitals delocalized over the entire molecule.

The Vanadium-Oxygen (V-O) interactions are expected to have significant covalent character, involving the overlap of vanadium 3d orbitals with oxygen 2p orbitals. This interaction would lead to the formation of both sigma (σ) and pi (π) bonding and antibonding molecular orbitals. The presence of terminal V=O bonds would be characterized by strong σ and π bonding components, resulting in a high bond order and short bond length. Bridging V-O-V bonds, if present in the molecular structure, would involve a more complex three-center, four-electron bonding scheme.

The Vanadium-Fluorine (V-F) interactions are anticipated to be more ionic in nature compared to the V-O bonds due to the high electronegativity of fluorine. Density functional theory (DFT) calculations on similar vanadium(IV) fluorido compounds suggest that the V-F bond is predominantly electrostatic. researchgate.net The bonding would primarily involve the overlap between vanadium 3d and 4p orbitals with fluorine 2p orbitals, forming σ bonding and antibonding MOs. The significant energy difference between the interacting atomic orbitals would lead to the bonding MOs being largely localized on the fluorine atoms and the antibonding MOs being localized on the vanadium centers.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For a dinuclear vanadium compound like V₂O₂F₄, the HOMO is likely to be a non-bonding or weakly antibonding orbital with significant metal d-orbital character. The LUMO is expected to be an antibonding orbital, also dominated by vanadium d-orbitals. Theoretical calculations would be required to determine the precise energy of this gap. The magnitude of the HOMO-LUMO gap influences the molecule's electronic transitions and can be correlated with its UV-Vis absorption spectrum.

ParameterDescriptionExpected Characteristics for V₂O₂F₄
HOMO Highest Occupied Molecular OrbitalLikely a non-bonding or antibonding orbital with significant Vanadium 3d character.
LUMO Lowest Unoccupied Molecular OrbitalExpected to be an antibonding orbital, primarily of Vanadium 3d character.
Energy Gap (ΔE) The energy difference between HOMO and LUMOThe magnitude would determine the kinetic stability and the energy of the lowest electronic excitation. A precise value requires specific DFT or ab initio calculations.

Electron Density Distribution Analysis

The analysis of the electron density distribution, ρ(r), provides a detailed picture of the bonding within a molecule, going beyond the orbital model.

Topological Analysis of Electron Density (e.g., Bader's Quantum Theory of Atoms in Molecules, QTAIM)

Bader's Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms, bonds, and their properties. The analysis focuses on critical points in the electron density. For V₂O₂F₄, a QTAIM analysis would identify bond critical points (BCPs) between the vanadium, oxygen, and fluorine atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the nature of the interactions.

Examination of Laplacian of Charge Density (∇²ρ) and Electrostatic Potential Distributions

The Laplacian of the charge density, ∇²ρ, distinguishes between different types of chemical interactions.

Covalent bonds (shared interactions) are typically characterized by a negative Laplacian (∇²ρ < 0), indicating a concentration of electron density in the internuclear region. This is expected for the V=O bonds.

Ionic bonds or closed-shell interactions are characterized by a positive Laplacian (∇²ρ > 0), indicating a depletion of electron density at the BCP. This would be anticipated for the highly polar V-F bonds.

The electrostatic potential distribution would map the regions of positive and negative potential around the molecule, highlighting the electrophilic sites (likely near the vanadium atoms) and nucleophilic sites (around the terminal oxygen and fluorine atoms).

InteractionExpected ρ at BCPExpected ∇²ρ at BCPBond Character
V=O (terminal) HighNegative (∇²ρ < 0)Covalent
V-F Low to intermediatePositive (∇²ρ > 0)Polar Covalent / Ionic
V-V LowPositive (∇²ρ > 0)Closed-shell / No direct bond

Nature of Metal-Metal and Metal-Ligand Bonding Interactions in Dinuclear Vanadium Cores

In dinuclear complexes, the possibility of a direct metal-metal bond is of significant interest. For V₂O₂F₄, the formal oxidation state of vanadium is likely +4 or +5. If it is V(IV) (a d¹ system), there would be unpaired electrons available that could potentially form a V-V bond. However, in many dinuclear vanadium complexes, the metal centers are bridged by ligands (like oxygen), and the V-V distance is often too long for significant direct orbital overlap.

A theoretical analysis would investigate the presence of a bond path between the two vanadium centers using QTAIM. The absence of such a bond path would indicate no direct covalent bond. The magnetic properties would also be informative; antiferromagnetic coupling between the two vanadium centers, mediated by the bridging oxygen ligands (superexchange), would suggest the absence of a direct V-V bond. The bonding in the dinuclear core is therefore more accurately described as a combination of strong metal-ligand (V-O, V-F) bonds that hold the complex together, with the magnetic and electronic communication between the metal centers occurring through the bridging ligand framework rather than a direct metal-metal bond.

Assessment of Covalent and Ionic Character in V-O and V-F Bonds

The bonds between vanadium, oxygen, and fluorine in this compound are not purely ionic or covalent but possess a character that is intermediate between these two extremes. The degree of this character is dictated by the difference in electronegativity between the bonded atoms and the nature of the orbital overlap. Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or other ab initio methods, can quantify this by analyzing electron density distribution, bond orders, and atomic charges.

The V-O bond in V₂O₂F₄ is expected to exhibit significant covalent character. This arises from the effective overlap between the vanadium 3d orbitals and the oxygen 2p orbitals, leading to the formation of both sigma (σ) and pi (π) bonds. The double bond character (V=O) is a common feature in vanadyl compounds.

Conversely, the V-F bond is anticipated to have a more pronounced ionic character. Fluorine is the most electronegative element, leading to a substantial polarization of the electron density towards the fluorine atom. This results in a highly polar bond with a larger difference in the partial atomic charges between vanadium and fluorine compared to vanadium and oxygen.

A hypothetical analysis using computational methods could yield data on bond characteristics as presented in the table below. Such data is typically derived from population analysis methods like Mulliken or Natural Bond Orbital (NBO) analysis.

BondElectronegativity Difference (Pauling Scale)Calculated Ionic Character (%)Calculated Covalent Character (%)Calculated Bond Order
V-O~1.8145 - 55%45 - 55%1.8 - 2.2
V-F~2.3565 - 75%25 - 35%0.8 - 1.1

Note: The data presented in this table is illustrative and based on general principles of chemical bonding in similar vanadyl fluoride (B91410) compounds. Specific computational results for V₂O₂F₄ are not available in the public domain.

D-Orbital Interactions and Their Influence on Dinuclear Stability and Geometry

The stability and geometry of the dinuclear V₂O₂F₄ structure are critically dependent on the interactions involving the d-orbitals of the two vanadium centers. In a dinuclear complex, the d-orbitals of the individual metal atoms can combine to form molecular orbitals that extend over both nuclei. These interactions can result in direct metal-metal bonding or, more commonly in this type of bridged compound, through-bond coupling mediated by the bridging fluorine and oxygen ligands.

The geometry of the V-O-V or V-F-V bridges plays a crucial role in determining the extent and nature of d-orbital overlap. The angles of these bridges influence the energetic separation and ordering of the resulting molecular orbitals. For vanadium(IV) centers, which typically have a d¹ electron configuration, these interactions are fundamental to the molecule's electronic and magnetic properties.

Theoretical calculations can map the frontier molecular orbitals (FMOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these orbitals reveals the nature of the metal-metal and metal-ligand interactions. For instance, the HOMO might be characterized as a bonding or non-bonding combination of d-orbitals from the two vanadium atoms, while the LUMO could represent the corresponding antibonding orbital. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

A summary of hypothetical findings from a molecular orbital analysis is provided below.

Molecular Orbital FeatureDescription of D-Orbital ContributionImplication for Dinuclear Structure
HOMO-LUMO Gap The energy difference between molecular orbitals primarily composed of vanadium d-orbitals.A larger gap suggests greater electronic stability of the dinuclear arrangement.
Metal-Metal Interaction Analysis of molecular orbitals showing direct overlap or through-bridge coupling of vanadium d-orbitals.Determines the presence and strength of a V-V bond or magnetic coupling, influencing the V-V distance.
V-O π-bonding Contribution of d-orbitals to π-bonds with oxygen p-orbitals.Strengthens the V-O bonds and contributes to the overall stability of the oxo-bridge.
V-F σ-bonding Contribution of d-orbitals to σ-bonds with fluorine p-orbitals.Defines the primary bonding in the V-F linkages and influences the overall molecular geometry.

Note: This table illustrates the type of insights gained from d-orbital analysis. Specific quantitative data for V₂O₂F₄ would require dedicated quantum chemical calculations.

Reactivity and Catalytic Applications of Dinuclear Vanadium Iv Oxofluoride Complexes

Oxidative Catalysis by Tetrafluorodioxodivanadium Analogues

Analogues of this compound, specifically dinuclear vanadium(IV) oxofluoride complexes, are active in various oxidative catalytic processes. Their applications range from the oxidation of hydrocarbons to the decomposition of peroxides. researchgate.netnih.gov The catalytic cycle typically involves the interaction of the vanadium complex with an oxidant, such as hydrogen peroxide or an alkyl hydroperoxide, to form a high-valent peroxo-vanadium species. This intermediate is a powerful oxidizing agent capable of transferring an oxygen atom to a substrate. torvergata.ittorvergata.it

The oxidation of alkanes using dinuclear vanadium catalysts has been a subject of detailed mechanistic investigation. These reactions typically proceed via a radical mechanism. For instance, in the oxidation of cyclohexane, the vanadium catalyst interacts with an oxidant like tert-butyl hydroperoxide to initiate the reaction. nih.gov A mixture of a vanadium(V) salt and a suitable N,O-coordinating ligand can catalyze the reaction of alkanes with hydrogen peroxide and molecular oxygen, yielding alkyl hydroperoxides as the primary products. rsc.org The reaction pathway is believed to involve the formation of highly reactive vanadium-peroxo species that can abstract a hydrogen atom from the alkane, initiating a radical chain reaction. torvergata.it

Catalyst SystemSubstratePrimary ProductKey Mechanistic Feature
[NBu₄][VO₃] / Pyrazine-2-carboxylic acidMethane, CyclohexaneAlkyl hydroperoxideInvolvement of [VO(O₂)(pca)₂]⁻ intermediate rsc.org
Supported Oxido-Vanadium(V) ComplexesCyclohexaneCyclohexanol, CyclohexanoneMicrowave-assisted peroxidative oxidation nih.gov

Vanadium complexes are well-known for their ability to catalyze the decomposition of hydrogen peroxide. This process is significant not only on its own but also as a key step in vanadium-catalyzed oxidation reactions where H₂O₂ is the terminal oxidant. udel.eduscispace.com The catalytic cycle involves the formation of peroxovanadium species. torvergata.it These intermediates are generally more powerful oxidants than hydrogen peroxide itself. torvergata.it Simple vanadium salts like vanadyl sulfate or V₂O₅ can react with H₂O₂ to generate these active species in situ. The reaction can proceed through either heterolytic or homolytic cleavage of the peroxide O-O bond, depending on the specific vanadium complex and reaction conditions. scispace.com

Role of Vanadium Oxidation States and Ligand Exchange in Catalytic Pathways

The catalytic activity of dinuclear vanadium complexes is fundamentally linked to the ability of vanadium to cycle between different oxidation states, most commonly V(IV) and V(V). libretexts.orgchemguide.co.uk In a typical oxidative catalysis cycle, the vanadium(IV) centers of the dinuclear complex are oxidized to vanadium(V) by the oxidant (e.g., a peroxide). scispace.com This V(V) species, often a peroxo complex, then oxidizes the substrate, and in the process, is reduced back to V(IV), thus completing the catalytic loop. chemguide.co.ukresearchgate.net

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of vanadium-catalyzed reactions. rsc.orgdntb.gov.ua These computational studies provide detailed insights into reaction pathways, the structures of intermediates, and the energetics of transition states, which are often difficult to determine experimentally.

Reacting SpeciesSubstrateReaction TypeKey Theoretical Finding
[VV(O)(TPPCl₈)]⁺ / H₂O₂CyclohexeneEpoxidationFormation of a side-on peroxo complex is crucial for reactivity rsc.org
[Mn₄V₄O₁₇(OAc)₃]³⁻WaterWater OxidationLigand exchange is favored at lower oxidation state Mn³⁺ centers rsc.orgresearchgate.net

Comparison of Catalytic Efficiency with Mononuclear Vanadium Systems

A key area of research is comparing the catalytic efficiency of dinuclear vanadium complexes with their mononuclear analogues. Often, dinuclear complexes exhibit superior catalytic activity. rsc.orgrsc.org This enhancement is attributed to cooperative effects between the two metal centers, which can facilitate substrate binding, electron transfer, or the stabilization of reactive intermediates. chemrxiv.org

Future Research Directions and Outlook for Tetrafluorodioxodivanadium Chemistry

Exploration of Novel Synthetic Pathways for Tailored V₂O₂F₄ Analogues

The rational design and synthesis of analogues of tetrafluorodioxodivanadium are pivotal for fine-tuning the electronic and steric properties of the dinuclear core. Future research will likely concentrate on moving beyond traditional solid-state methods towards more versatile solution-based approaches that offer greater control over the final product.

Hydrothermal and Solvothermal Synthesis: These methods have proven effective for preparing a variety of vanadium oxyfluorides. rsc.orgacs.org By systematically varying parameters such as temperature, pressure, pH, and the solvent system (e.g., water-ethylene (B12542467) glycol mixtures), researchers can influence the crystallization process to yield novel oligomeric vanadium oxyfluoride anions. rsc.org The use of organic cations or organonitrogen ligands as structure-directing agents or templates can lead to the isolation of new compounds with unique V-O-V and V-F connectivities. acs.org For instance, hydrothermal synthesis has been used to create vanadium oxyfluoride chains that incorporate covalently bound copper coordination complexes, demonstrating the potential for building complex, multi-metallic structures.

Ionothermal Synthesis: This approach, which utilizes ionic liquids as both the solvent and template, offers a pathway to oxidation states and coordination environments that are difficult to achieve through conventional methods. core.ac.uk It has been successfully employed to prepare novel vanadium oxyfluoride lattices and could be a fruitful avenue for accessing new V₂O₂F₄ analogues with interesting magnetic or catalytic properties. core.ac.uk

Control of Ligand Environment: A key aspect of tailoring V₂O₂F₄ analogues will be the strategic use of ancillary ligands. By introducing different organic ligands, it is possible to modify the solubility, stability, and reactivity of the dinuclear vanadium core. The choice of solvent is also critical, as it can influence whether a mononuclear or a dinuclear species is formed. nih.govacs.org For example, reactions in polar protic solvents like methanol (B129727) may favor the formation of solvent-coordinated mononuclear complexes, while acetonitrile (B52724) can promote the assembly of dinuclear μ-oxo-bridged structures. nih.gov

Future synthetic efforts will likely target the creation of a library of V₂O₂F₄ analogues with systematically varied properties, as summarized in the table below.

Synthetic ApproachKey Parameters to VaryPotential Outcome
Hydrothermal/SolvothermalTemperature, pH, Solvent, Organic TemplatesNovel oligomeric structures, control over V-O/V-F connectivity rsc.orgacs.org
IonothermalIonic Liquid Composition, TemperatureAccess to unusual oxidation states and coordination geometries core.ac.uk
Ligand-Directed SynthesisAncillary Ligand Sterics/Electronics, Solvent ChoiceTunable solubility, stability, and reactivity of the dinuclear core nih.govacs.org

Advanced Computational Modeling for Predictive Material Design and Structure-Reactivity Correlations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of transition metal complexes. mdpi.com For this compound and its analogues, advanced computational modeling will be crucial for accelerating the discovery of new materials with desired functionalities.

Predicting Electronic and Geometric Structures: DFT calculations can provide deep insights into the electronic structure, bonding (including V-O-V and V-F interactions), and vibrational frequencies of V₂O₂F₄ analogues. researchgate.netnih.govresearchgate.net These calculations can help rationalize experimentally observed properties and guide the design of new compounds. For instance, theoretical modeling can elucidate the nature of the frontier molecular orbitals (HOMO-LUMO), which is essential for understanding the redox behavior and catalytic potential of these complexes. researchgate.net

Structure-Reactivity Correlations: A primary goal of computational modeling is to establish clear correlations between the structure of a catalyst and its activity. By modeling reaction pathways and calculating activation barriers for proposed catalytic cycles, researchers can predict which structural modifications are most likely to enhance catalytic performance. rsc.orgdergipark.org.trnih.gov This predictive capability can significantly reduce the experimental effort required to develop improved catalysts. Computational approaches have been successfully used to predict the catalytic activities of analogues of existing catalysts and can even predict new catalytic reactions. nih.gov

Modeling Spectroscopic Data: Computational methods can also be used to simulate spectroscopic data, such as NMR chemical shifts, which can aid in the characterization of newly synthesized compounds. nih.gov This synergy between theoretical prediction and experimental observation is a powerful strategy for confirming the structures of complex molecules.

Computational TechniqueApplication in V₂O₂F₄ ChemistryExpected Insights
Density Functional Theory (DFT)Geometry optimization, electronic structure calculationUnderstanding of V-O/V-F bonding, prediction of redox potentials, HOMO-LUMO analysis researchgate.netnih.govresearchgate.net
Time-Dependent DFT (TD-DFT)Simulation of electronic absorption spectraInterpretation of UV-Vis spectra and ligand-to-metal charge transfer bands
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of non-covalent interactionsElucidation of weak interactions influencing crystal packing and stability researchgate.net
Microkinetic ModelingSimulation of catalytic cyclesPrediction of reaction rates and catalyst turnover frequencies nih.gov

Integration of Multi-Technique Approaches for Comprehensive Characterization and Mechanistic Elucidation

A thorough understanding of the structure, bonding, and reactivity of this compound and its derivatives requires a multi-faceted analytical approach. The integration of various spectroscopic and analytical techniques is essential for a complete picture of these complex systems.

Spectroscopic Characterization:

Infrared (IR) and Raman Spectroscopy: These techniques are invaluable for identifying the characteristic vibrational modes of the V=O (oxo), V-O-V (bridging), and V-F bonds. nih.gov

⁵¹V Nuclear Magnetic Resonance (NMR) Spectroscopy: As a quadrupolar nucleus with a wide chemical shift range, ⁵¹V NMR is highly sensitive to the coordination environment and oxidation state of the vanadium centers, making it a powerful tool for studying species in solution. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic vanadium(IV) species, EPR spectroscopy provides detailed information about the electronic environment of the unpaired electron and can be used to characterize mixed-valence V(IV)/V(V) systems. nih.govacs.org

Structural and Electrochemical Analysis:

X-ray Crystallography: Single-crystal X-ray diffraction remains the definitive method for determining the precise solid-state structure of these compounds, providing crucial information on bond lengths, bond angles, and intermolecular interactions. nih.gov

Cyclic Voltammetry (CV): This electrochemical technique is used to probe the redox properties of the dinuclear complexes, identifying the potentials at which oxidation and reduction events occur. nih.govnih.gov

Mechanistic Studies: The elucidation of reaction mechanisms often requires a combination of the techniques mentioned above, employed under reaction conditions (in situ studies). For example, spectro-electrochemical methods, which combine spectroscopy with electrochemistry, can be used to characterize reactive intermediates generated during redox processes. nih.govacs.org ESI-mass spectrometry can also be used to monitor the progress of a reaction and identify key intermediates in the catalytic cycle. nih.gov

Expanding the Scope of Dinuclear Vanadium(IV) Oxofluoride Reactivity in Transformative Chemical Processes

While much of the research on vanadium catalysis has focused on oxidation reactions, the unique electronic properties of dinuclear vanadium(IV) oxofluorides suggest their potential in a broader range of chemical transformations. researchgate.netosti.govrug.nl

Catalytic C-H Activation and Functionalization: The direct functionalization of C-H bonds is a major goal in synthetic chemistry. Vanadium complexes have shown promise in catalyzing C-H oxidation and, more recently, C-H fluorination. nih.govrsc.org Vanadium(III) oxide, for example, has been shown to catalyze the direct fluorination of C(sp³)–H groups using Selectfluor as the fluorine source. nih.govrsc.orgresearchgate.net It is plausible that a dinuclear V(IV) oxofluoride could serve as an active catalyst in such reactions, potentially operating through a V(III)/V(IV) or a V(IV)/V(V) redox cycle. nih.gov

Oxidative Coupling Reactions: Dinuclear vanadium catalysts have been developed for the oxidative coupling of phenols and resorcinols, leading to the formation of axially chiral biaryl compounds. rsc.orgacs.org The two vanadium centers can act in concert to facilitate the reaction, showcasing the potential for bimetallic cooperativity. rsc.org Exploring the utility of V₂O₂F₄ analogues in similar transformations could open new avenues for asymmetric catalysis.

Polymerization Catalysis: Vanadium complexes are known to be active catalysts for ethylene (B1197577) polymerization and the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone. nih.govmdpi.com Recent research has shown that binuclear vanadium complexes can exhibit higher activities in ethylene polymerization compared to their mononuclear counterparts. rsc.org They have also demonstrated tolerance to polar functional groups, which is a significant challenge in coordination polymerization. rsc.org The application of V₂O₂F₄-based catalysts in this area could lead to the synthesis of novel polymeric materials. chemrxiv.orgeuropa.eu

Water Oxidation: The development of efficient and robust catalysts for water oxidation is a critical component of artificial photosynthesis schemes. A mixed-valence vanadium cluster has been reported as the first water oxidation catalyst containing only vanadium. acs.org This discovery suggests that dinuclear vanadium oxofluorides could also be investigated for their potential in this important transformation.

The table below summarizes the potential applications of dinuclear vanadium(IV) oxofluorides in various chemical processes.

Reaction TypePotential Role of V₂O₂F₄ AnaloguesKey Research Objective
C-H FluorinationActive catalyst for direct C-F bond formationAchieving high selectivity and turnover numbers nih.govrsc.orgresearchgate.net
Oxidative CouplingCatalyst for asymmetric C-C bond formationDevelopment of enantioselective transformations rsc.orgacs.org
PolymerizationInitiator for ethylene polymerization or ROPSynthesis of new polymers with controlled architectures nih.govmdpi.comrsc.org
Water OxidationCatalyst for O-O bond formationDevelopment of efficient and stable catalysts for artificial photosynthesis acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.